DPP-4 Inhibitory Potency: Class-Level Potency Alignment with Optimized Phenylalanine Derivatives
The target compound, as a 2-chloro-substituted (S)-phenylalanine methyl ester, belongs to a chemotype where a structurally related derivative demonstrated an IC50 of 25 nM against DPP-4 in human plasma [1]. This potency is consistent with the optimized class range of 3.79–25.52 nM identified by Liu et al. for this scaffold, which is a significant improvement over the initial lead compound's IC50 of 265 nM and positions it within the same order of potency as the marketed drug sitagliptin (IC50 = 19 nM in Caco-2 cells) [2].
| Evidence Dimension | DPP-4 Enzymatic Inhibition |
|---|---|
| Target Compound Data | Class-level: IC50 range of 3.79–25.52 nM for benzyl-substituted (S)-phenylalanine derivatives [2]. |
| Comparator Or Baseline | Sitagliptin: IC50 = 19 nM . Initial lead compound 1: IC50 = 265 nM [2]. |
| Quantified Difference | Class potency is approximately a 10- to 70-fold improvement over the initial lead and is comparable to sitagliptin. |
| Conditions | Human plasma DPP-4 fluorimetric assay using Gly-Pro-AMC substrate [1]; General DPP-4 inhibition assay [2]. |
Why This Matters
This potency alignment validates the target compound's scaffold as a high-affinity starting point for DPP-4 inhibitor development, de-risking procurement for diabetes-related research programs.
- [1] BindingDB Entry BDBM50391455 (CHEMBL2147068). IC50: 25 nM for DPP-4 inhibition in human plasma. View Source
- [2] Liu, Y., et al. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry, 2013, 21(18), 5679-5687. View Source
